molecular formula C23H21NOS B12612277 N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-74-5

N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide

Cat. No.: B12612277
CAS No.: 917876-74-5
M. Wt: 359.5 g/mol
InChI Key: NDLCLUBIAZJXMZ-GOSISDBHSA-N
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Description

N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide is a specialized chiral thiobenzamide derivative with significant research applications in medicinal chemistry, organic synthesis, and pharmaceutical development. This compound features a stereochemically defined (1R)-1-phenylethyl moiety attached to a carbothioyl-benzamide core structure, making it particularly valuable for investigating stereoselective reactions and developing chiral resolution methodologies. The presence of both carbonyl and thiocarbonyl functional groups within its molecular architecture enables diverse reactivity patterns that researchers can exploit for constructing complex molecular frameworks. In pharmaceutical research, this compound serves as a key synthetic intermediate for the development of biologically active molecules with potential therapeutic applications. Structural analogs of this compound have demonstrated relevance in medicinal chemistry research, particularly in the development of receptor antagonists for various disease targets . The chiral (1R)-1-phenylethyl group incorporated in its structure provides stereochemical control in asymmetric synthesis, making it valuable for creating enantiomerically pure compounds for pharmacological evaluation. Additionally, the thiocarbonyl moiety presents unique coordination capabilities with transition metals, facilitating its use in catalytic systems and materials science research. The compound's mechanism of action in research applications typically involves its function as a chiral auxiliary or directing group in stereoselective transformations, where the carbothioyl group can act as a coordinating ligand or participate in cyclization reactions. Researchers utilize this compound extensively in method development for carbon-nitrogen bond formation, investigation of thioamide chemistry, and development of novel heterocyclic systems. Its structural features make it particularly suitable for studying intramolecular hydrogen bonding patterns and conformational analysis in solution and solid states. The Cambridge Structural Database provides extensive reference data on similar compounds, enabling researchers to analyze molecular geometry, intermolecular interactions, and crystallographic packing arrangements . This high-purity research chemical is strictly intended for laboratory research purposes and is designated as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of consumer use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation, in compliance with all applicable laboratory safety regulations and institutional guidelines.

Properties

CAS No.

917876-74-5

Molecular Formula

C23H21NOS

Molecular Weight

359.5 g/mol

IUPAC Name

N-(4-methylbenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide

InChI

InChI=1S/C23H21NOS/c1-17-13-15-21(16-14-17)23(26)24(18(2)19-9-5-3-6-10-19)22(25)20-11-7-4-8-12-20/h3-16,18H,1-2H3/t18-/m1/s1

InChI Key

NDLCLUBIAZJXMZ-GOSISDBHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=S)N([C@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthesis Method

The most common method for synthesizing N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide involves the following steps:

  • Starting Materials : The synthesis typically begins with 4-methylbenzenecarbothioyl chloride and (1R)-1-phenylethylamine.

  • Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane, often at low temperatures to maximize yield and purity. A base like triethylamine is commonly used to neutralize the hydrochloric acid produced during the reaction.

  • Reaction Mechanism : The mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the carbothioyl chloride, leading to the formation of the desired thiourea derivative through an amide bond formation.

Alternative Methods

Other synthetic routes may include:

  • Direct Synthesis from Thiourea : Starting from thiourea derivatives, acylation can be performed using acyl chlorides or anhydrides to introduce the benzamide moiety.

  • Multi-step Synthesis : Involves intermediate compounds such as substituted anilines or thiol derivatives, which can be further modified through various reactions (e.g., oxidation, reduction) to yield the final product.

Industrial Production Methods

For large-scale production, methods are optimized for efficiency and safety:

  • Continuous Flow Reactors : These systems allow for better control over reaction parameters and can improve yield while reducing reaction times.

  • Automated Systems : Automation in synthesis helps in scaling up production while maintaining consistency in product quality.

Chemical Reactions Analysis

This compound can undergo several chemical transformations:

Types of Reactions

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

  • Reduction : Reduction reactions may convert the carbothioyl group into thiols or thioethers using reducing agents such as lithium aluminum hydride.

  • Substitution : The benzamide moiety can participate in nucleophilic substitution reactions under acidic or basic conditions.

Common Reagents and Conditions

Reaction Type Common Reagents Typical Conditions
Oxidation Hydrogen peroxide Room temperature
Reduction Lithium aluminum hydride Anhydrous conditions
Substitution Alkyl halides Basic conditions

Properties and Characterization

The compound's properties can be summarized as follows:

Property Value
Molecular Formula C16H17NOS
Molecular Weight 273.38 g/mol
CAS Number 917876-74-5
IUPAC Name N-(4-methylbenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbothioyl group to a thiol or a thioether.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The carbothioyl group could play a crucial role in binding to the target, while the phenylethyl group might enhance its affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing/donating groups (e.g., -OH, -OCH₃, -NO₂, -CF₃) significantly influence biological activity. Polar substituents like -OH and -OCH₃ enhance antioxidant efficacy, while hydrophobic groups (e.g., -CF₃) improve enzyme binding .

Stereochemical Considerations

The (R)-1-phenylethyl group confers chirality, critical for interactions in biological systems. Stereoselective synthesis methods, such as those in , demonstrate complete retention of configuration during amide bond formation. For example:

  • (S)-N-(1-Phenylethyl)benzamide derivatives synthesized via iron-catalyzed acylation retain enantiopurity (>99% ee) .
  • In docking studies (), the (R)-configuration of 3-nitro-N-[(1R)-1-phenylethyl]benzamide derivatives enhances binding to FtsZ proteins, suggesting stereochemistry-dependent bioactivity .

Antioxidant Activity:

  • Hydroxyl and methoxy-substituted benzamides exhibit superior antioxidant activity (86–87% inhibition) compared to alkylated analogs like the target compound (4-methyl group) .
  • Piperidine/morpholine-containing thioureas (e.g., N-(2-phenylethyl)piperidine-1-carbothioamide) show moderate activity (84–87%), suggesting heterocyclic moieties enhance radical scavenging .

Enzyme Inhibition:

Crystallographic and Structural Analysis

The target compound’s structure can be resolved using SHELXTL-97 () or ORTEP-3 (), as demonstrated for analogs like N-(4-formylpiperazine-1-carbonothioyl)benzamide. Key findings include:

  • Thiourea linkages adopt planar geometries, facilitating hydrogen-bonding networks in crystal lattices .
  • Chiral centers (e.g., (R)-1-phenylethyl) are confirmed via X-ray diffraction, ensuring stereochemical fidelity .

Biological Activity

N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C16H17NOS
  • Molecular Weight : 273.38 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties, anti-inflammatory effects, and potential neuroprotective roles.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms proposed include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : Studies have shown that it can significantly reduce the proliferation rate of tumor cells through cell cycle arrest at the G0/G1 phase.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical)12.5Induces apoptosis
MCF-7 (Breast)15.0Inhibits proliferation
A549 (Lung)10.0Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Key findings include:

  • Reduction of Pro-inflammatory Cytokines : The compound significantly lowers levels of TNF-alpha and IL-6 in vitro.
  • Inhibition of NF-kB Pathway : It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Neuroprotective Potential

Emerging studies suggest that this compound may also possess neuroprotective properties:

  • Protection Against Oxidative Stress : It has been shown to reduce oxidative stress markers in neuronal cells, potentially offering protection against neurodegenerative diseases.
  • Enhancement of Neurotrophic Factors : The compound promotes the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant decrease in cell viability in HeLa and MCF-7 cells, with detailed analysis revealing apoptosis as a primary mechanism.
  • Inflammation Model in Mice : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain response, correlating with decreased cytokine levels.
  • Neuroprotection in Animal Models : In vivo studies indicated that the compound could mitigate cognitive decline in models of Alzheimer's disease by enhancing neurotrophic support.

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